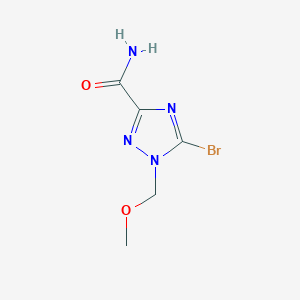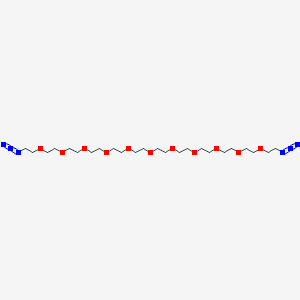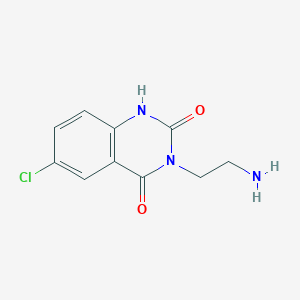
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Overview
Description
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazolines are a class of organic compounds that are heterocyclic and contain a two-ring system consisting of a benzene ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione includes a quinazoline core, which is a bicyclic system with two nitrogen atoms in one of the rings . It also contains an aminoethyl group attached to the quinazoline core .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione can undergo are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinazoline derivatives, these properties can vary widely . Specific information on the physical and chemical properties of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is not available in the literature I have access to.Scientific Research Applications
1. Chemical Synthesis and Transformations
3-Aminoquinoline-2,4-diones, a category to which the compound belongs, have been subject to various chemical transformations. For instance, they have been stereoselectively reduced to give cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, further converted into different compounds through reactions with triphosgene and deamination using HNO2, leading to several derivative compounds (Klásek et al., 2014).
2. Reaction with Isothiocyanic Acid
The reaction of 3-Chloroquinoline-2,4-diones with ethanolamine forms 3-(3-hydroxyethylamino)quinoline-2,4-diones. These compounds react with isothiocyanic acid to produce four different products, depending on the substituents, demonstrating the compound's versatile reactivity and potential for creating diverse chemical structures (Klásek et al., 2020).
3. Synthesis of 1,4-Benzodiazepine-2,5-diones
An innovative reactivity of 3-aminoquinoline-2,4-diones has been reported, where under basic conditions, these compounds undergo molecular rearrangement to produce 1,4-benzodiazepine-2,5-diones. This transformation occurs under mild conditions and has significant implications for synthesizing this important class of compounds (Křemen et al., 2017).
4. Solvent-Free Synthesis Using Carbon Dioxide
A solvent-free method for synthesizing quinazoline-2,4(1H,3H)-diones, including derivatives of the subject compound, has been developed. This method utilizes carbon dioxide and a catalytic amount of base, demonstrating a more sustainable approach to chemical synthesis (Mizuno et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-6-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUMIGBQTRDCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C(=O)N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
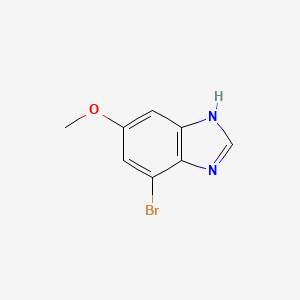
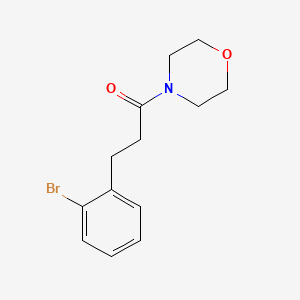

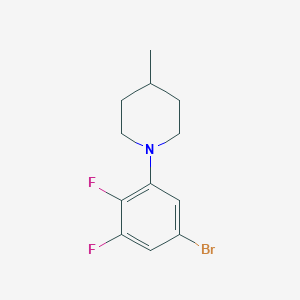
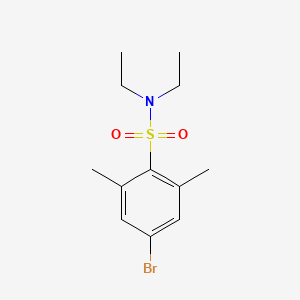
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)
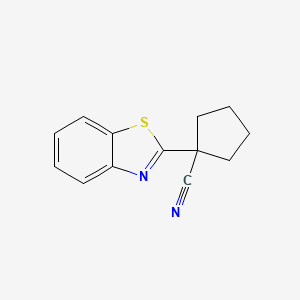
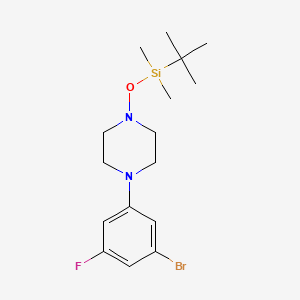
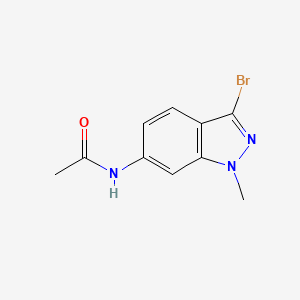
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)
